molecular formula C13H19Cl2N3 B1396956 N-benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride CAS No. 1332531-64-2

N-benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B1396956
CAS No.: 1332531-64-2
M. Wt: 288.21 g/mol
InChI Key: ALXUZVNWENYSOT-UHFFFAOYSA-N
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Description

Structural and Molecular Characteristics

N-Benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride belongs to the class of imidazole derivatives, featuring a 1,3-diazole ring substituted at the N-1 position with an ethyl group and at the C-2 position with a methanamine moiety. The benzyl group is attached to the methanamine nitrogen, while the dihydrochloride salt enhances solubility and stability.

Property Value Source
CAS Number 1332531-64-2
Molecular Formula C₁₃H₁₉Cl₂N₃
Molecular Weight 288.22 g/mol
SMILES CCN1C=CN=C1CNCC2=CC=CC=C2.Cl.Cl
IUPAC Name This compound

The compound’s planar imidazole ring contributes to aromatic stability, while the ethyl and benzyl substituents influence steric and electronic properties.

Naming Conventions

The IUPAC name follows substitutive nomenclature:

  • Parent chain : Methanamine (NH₂-CH₂-).
  • Substituents :
    • 1-Ethyl-1H-imidazol-2-yl group at the methanamine’s C-1 position.
    • Benzyl group (-CH₂C₆H₅) attached to the amine nitrogen.
  • Salt form : Dihydrochloride (two HCl molecules protonating the amine groups).

Alternative names include:

  • 1-(1-Ethyl-1H-imidazol-2-yl)-N-(phenylmethyl)methanamine dihydrochloride
  • Benzyl[(1-ethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride.

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-phenylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-2-16-9-8-15-13(16)11-14-10-12-6-4-3-5-7-12;;/h3-9,14H,2,10-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXUZVNWENYSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

N-benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride has been investigated for its potential as a therapeutic agent in various medical conditions due to its imidazole ring, which is known for biological activity.

Case Studies

  • Antimicrobial Activity : Studies have shown that derivatives of imidazole exhibit significant antimicrobial properties. Research indicates that compounds similar to N-benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine can inhibit bacterial growth, making them candidates for antibiotic development .

Biochemical Applications

The compound's structure allows it to interact with biological systems, particularly in enzyme inhibition and receptor modulation.

Case Studies

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .

Materials Science

Due to its unique chemical structure, this compound is being explored for use in the development of novel materials, including polymers and nanomaterials.

Case Studies

  • Polymer Synthesis : Research indicates that the incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of imidazole-based methanamine dihydrochlorides. Key structural variations among analogs include:

Compound Name Substituents on Imidazole Additional Backbone Modifications Molecular Weight (g/mol) Key References
N-Benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride (Target) 1-Ethyl Benzyl group on methanamine ~313.3 (estimated)
[(1-Benzyl-1H-imidazol-2-yl)methyl]amine dihydrochloride 1-Benzyl Methylamine backbone ~294.2
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride 3-Methoxybenzyl Methanamine at position 4 of imidazole ~279.8
N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride 1,4,5-Trimethyl Ethylamine backbone 240.17
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride Chloro-phenyl Aromatic chloro substitution ~289.6

Key Observations :

  • Backbone Flexibility : Methanamine vs. ethylamine backbones influence hydrogen bonding capacity and receptor interactions ().
  • Electronic Properties : Electron-withdrawing groups (e.g., chloro in ) modulate aromatic ring reactivity and binding affinity.

Pharmacokinetic and Metabolic Profiles

Metabolic Pathways
  • Phase I Metabolism : Analogous compounds like antazoline metabolites undergo hydroxylation and imidazole ring reduction (e.g., hydroxyantazoline and N-benzyl-1-(4,5-dihydro-1H-imidazol-2-yl)methanamine) .
Solubility and Stability
  • Dihydrochloride salts generally improve aqueous solubility (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride in ).
  • Stability under physiological conditions varies with substituents; electron-donating groups (e.g., methoxy in ) may enhance oxidative stability.

Preparation Methods

Core Imidazole Intermediate Synthesis

The foundational step involves synthesizing 1-ethyl-1H-imidazole-2-carbaldehyde, typically via:

  • Vilsmeier-Haack formylation : Treating 1-ethylimidazole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis.
  • Yield : ~65–75% under optimized conditions (Table 1).
Step Reagents/Conditions Temperature Time Yield
1 POCl₃, DMF 0–5°C 2 h 68%

Reductive Amination to Methanamine

The aldehyde intermediate is converted to 1-(1-ethyl-1H-imidazol-2-yl)methanamine via reductive amination:

  • Method : React with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 50°C.
  • Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Parameter Value
Solvent Methanol
Reducing Agent NaBH₃CN (2 eq)
Reaction Time 12 h
Yield 70–80%

N-Benzylation of the Primary Amine

The free amine undergoes benzylation using benzyl bromide under basic conditions:

  • Conditions : Benzyl bromide (1.2 eq), K₂CO₃ (2 eq) in acetonitrile, reflux (80°C) for 6 h.
  • Workup : Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Component Quantity
Benzyl Bromide 1.2 eq
Base K₂CO₃ (2 eq)
Solvent Acetonitrile
Yield 85%

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt via acid treatment:

  • Procedure : Dissolve in anhydrous ether, bubble HCl gas, and precipitate the salt.
  • Characterization : Confirm by ¹H NMR (D₂O) and elemental analysis.
Property Observation
Melting Point 215–217°C (dec.)
Purity (HPLC) ≥98%

Critical Optimization Parameters

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve benzylation yields.
  • Temperature Control : Excess heat during imidazole formylation risks decomposition.
  • Acid Stability : The dihydrochloride salt is hygroscopic; store under inert atmosphere.

Analytical Validation

  • ¹H NMR (D₂O) : δ 7.85 (s, 1H, imidazole-H), 7.45–7.30 (m, 5H, benzyl-H), 4.60 (s, 2H, CH₂NH), 4.10 (q, 2H, CH₂CH₃), 1.50 (t, 3H, CH₃).
  • ESI-MS : m/z 246.2 [M+H]⁺ (free base), 318.1 [M+2HCl-H]⁻.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride

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